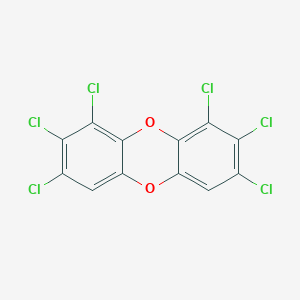

1,2,3,7,8,9-Hexachlorodibenzo-p-Dioxin

Übersicht

Beschreibung

1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin isomer. It is a persistent organic pollutant and a by-product of various industrial processes, including the manufacture of organochlorides, the bleaching of paper, and waste incineration . This compound is known for its high toxicity and environmental persistence.

Wissenschaftliche Forschungsanwendungen

1,2,3,7,8,9-Hexachlordibenzo-p-dioxin wird hauptsächlich wegen seiner toxikologischen Wirkungen und seiner Auswirkungen auf die Umwelt untersucht. Es wird in der Forschung verwendet, um die Mechanismen der Toxizität, der Bioakkumulation und der Persistenz von Dioxinen in der Umwelt zu verstehen . Darüber hinaus dient es als Modellverbindung für die Untersuchung des Verhaltens chlorierter organischer Schadstoffe in verschiedenen Umweltmatrizen.

5. Wirkmechanismus

Die toxischen Wirkungen von 1,2,3,7,8,9-Hexachlordibenzo-p-dioxin werden durch seine Interaktion mit dem Arylhydrocarbonrezeptor (AhR) vermittelt. Nach Bindung an AhR aktiviert die Verbindung die Expression mehrerer Phase-I- und Phase-II-Xenobiotika-metabolisierenden Enzyme, wie z. B. des CYP1A1-Gens . Dies führt zu verschiedenen biochemischen und toxischen Wirkungen, darunter die Störung der Zellzyklusregulation und Veränderungen der Genexpression.

Wirkmechanismus

Target of Action

The primary target of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is the Xenobiotic Responsive Element (XRE) . This compound acts as a ligand-activated transcriptional activator .

Biochemical Pathways

The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation .

Pharmacokinetics

It’s known that this compound is a persistent organic pollutant , which suggests that it may have a long half-life in the body and could bioaccumulate.

Result of Action

The activation of xenobiotic metabolizing enzymes by this compound can lead to various biochemical changes and toxic effects . The compound’s involvement in cell-cycle regulation suggests that it may also influence cell proliferation and potentially contribute to carcinogenesis .

Action Environment

This compound is stable under normal laboratory conditions . Its solutions may be sensitive to light, and methanol solutions of the compound are degraded on exposure to sunlight or ultraviolet irradiation . This suggests that environmental factors such as light exposure can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound is involved in cell-cycle regulation . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Temporal Effects in Laboratory Settings

This compound is stable under normal laboratory conditions . Methanol solutions of this compound are degraded on exposure to sunlight or ultraviolet irradiation .

Dosage Effects in Animal Models

This compound induces the formation of liver adenomas or carcinomas in rats when administered at a dose of 2.5 µg/kg once per week in combination with 1,2,3,6,7,8-hexachlorodibenzo-P-dioxin .

Metabolic Pathways

This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Transport and Distribution

This compound is insoluble in water , indicating that it may require specific transporters or binding proteins for its distribution within cells and tissues.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2,3,7,8,9-Hexachlordibenzo-p-dioxin kann durch Chlorierungsreaktionen aus 2,3,7,8-Tetrachlordibenzo-p-dioxin synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Chlorgas unter kontrollierten Bedingungen, um das gewünschte Chlorierungsmuster zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,2,3,7,8,9-Hexachlordibenzo-p-dioxin ist nicht beabsichtigt, sondern entsteht als Nebenprodukt bei der Herstellung von Organochloriden, der Bleiche von Papier und der Verbrennung von Abfallstoffen . Diese Prozesse beinhalten hohe Temperaturen und das Vorhandensein von Chlor, die die Bildung dieser Verbindung begünstigen.

Analyse Chemischer Reaktionen

Reaktionstypen

1,2,3,7,8,9-Hexachlordibenzo-p-dioxin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Verbindung zu weniger chlorierten Derivaten abbauen.

Substitution: Chloratome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nucleophile können Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind weniger chlorierte Dibenzo-p-dioxine, chlorierte Phenole und andere chlorierte aromatische Verbindungen .

Vergleich Mit ähnlichen Verbindungen

1,2,3,7,8,9-Hexachlordibenzo-p-dioxin gehört zu einer Klasse von Verbindungen, die als chlorierte Dibenzo-p-dioxine bekannt sind. Ähnliche Verbindungen sind:

1,2,3,4,6,7,8-Heptachlordibenzo-p-dioxin: Chloriert an den Positionen 1, 2, 3, 4, 6, 7 und 8.

1,2,3,6,7,8-Hexachlordibenzo-p-dioxin: Chloriert an den Positionen 1, 2, 3, 6, 7 und 8.

2,3,7,8-Tetrachlordibenzo-p-dioxin: Chloriert an den Positionen 2, 3, 7 und 8.

Die Einzigartigkeit von 1,2,3,7,8,9-Hexachlordibenzo-p-dioxin liegt in seinem spezifischen Chlorierungsmuster, das seine chemischen Eigenschaften, sein Verhalten in der Umwelt und seine toxikologischen Wirkungen beeinflusst.

Biologische Aktivität

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, known for its environmental persistence and potential toxicity. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

HxCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of dioxins. Upon binding to AhR, HxCDD undergoes a conformational change that allows it to translocate to the nucleus and initiate the transcription of various genes involved in xenobiotic metabolism and cell proliferation. This interaction leads to several downstream effects:

- Gene Expression Modulation : HxCDD alters the expression of genes related to detoxification enzymes such as cytochrome P450s and phase II enzymes.

- Cell Proliferation and Apoptosis : The compound can induce apoptosis in certain cell types while promoting cell proliferation in others, contributing to its carcinogenic potential.

- Endocrine Disruption : HxCDD has been shown to interfere with hormonal signaling pathways, particularly those involving estrogen and thyroid hormones.

Toxicological Effects

The toxicological profile of HxCDD reveals significant adverse effects on various biological systems. Key findings include:

- Carcinogenicity : Studies have demonstrated that HxCDD is a potential carcinogen. In rodent models, exposure has been linked to an increased incidence of liver tumors and neoplastic nodules. For instance, a study involving Osborne-Mendel rats showed dose-dependent increases in hepatocellular carcinoma incidence following long-term exposure to HxCDD .

- Hepatotoxicity : HxCDD exposure leads to liver damage characterized by necrosis and fatty degeneration. A dose-related decrease in body weight gain was observed in male and female rats treated with HxCDD .

- Metabolic Disruption : Research indicates that HxCDD affects metabolic pathways by inhibiting phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical for gluconeogenesis. This inhibition correlates with decreased serum insulin-like growth factor-I (IGF-I) levels .

Case Studies

Several case studies provide insights into the biological activity and health impacts of HxCDD:

- Animal Studies : In a two-year study involving B6C3F1 mice and Osborne-Mendel rats, varying doses of HxCDD were administered via gavage. Results indicated significant increases in liver tumors among treated groups compared to controls, particularly at higher doses .

- Human Exposure Assessments : Human biomonitoring studies have detected HxCDD in serum samples from populations exposed to contaminated environments. These studies highlight the compound's persistence in human tissues and its potential health implications .

- Biotransformation Studies : Research has shown that HxCDD undergoes biotransformation in microbial systems, leading to the formation of metabolites such as 3,4,5,6-tetrachlorocatechol. Understanding these metabolic pathways is crucial for assessing the environmental fate and toxicity of HxCDD .

Data Summary

The following table summarizes key findings from various studies on the biological activity of HxCDD:

Eigenschaften

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRBUBHIWTVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023781 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline] | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.88X10-11 mm Hg @ 25 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-74-3 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV865M3P15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 to 471 °F (NTP, 1992), 243-244 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.